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pp60v-src Autophosphorylation site

Tyrosine kinase substrate Autophosphorylation site Sequence authenticity

Researchers using RR-Src peptide risk >10-fold lower kinase sensitivity and loss of EGF-modulated kinetics. This native pp60v-src autophosphorylation site peptide (RRLIEDNEYTARG) provides authentic EGFR Km 0.28-0.53 mM with 2-fold EGF Vmax increase. Exact v-Src Tyr-419 site match enables SH2-domain/phosphatase studies. Validated for spectrophotometric/radiometric detection. Lyophilized, ≥97% HPLC, global shipping with COA.

Molecular Formula C66H109N23O23
Molecular Weight 1592.7 g/mol
CAS No. 81493-98-3
Cat. No. B1593019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepp60v-src Autophosphorylation site
CAS81493-98-3
Molecular FormulaC66H109N23O23
Molecular Weight1592.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C66H109N23O23/c1-7-31(4)50(88-60(109)41(25-30(2)3)84-55(104)38(13-10-24-77-66(73)74)81-53(102)36(67)11-8-22-75-64(69)70)62(111)83-40(19-21-47(95)96)57(106)87-44(28-48(97)98)59(108)86-43(27-45(68)92)58(107)82-39(18-20-46(93)94)56(105)85-42(26-34-14-16-35(91)17-15-34)61(110)89-51(33(6)90)63(112)79-32(5)52(101)80-37(12-9-23-76-65(71)72)54(103)78-29-49(99)100/h14-17,30-33,36-44,50-51,90-91H,7-13,18-29,67H2,1-6H3,(H2,68,92)(H,78,103)(H,79,112)(H,80,101)(H,81,102)(H,82,107)(H,83,111)(H,84,104)(H,85,105)(H,86,108)(H,87,106)(H,88,109)(H,89,110)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H4,69,70,75)(H4,71,72,76)(H4,73,74,77)
InChIKeyFCOIFWGQVMAMSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

pp60v-src Autophosphorylation Site Peptide


The pp60v-src Autophosphorylation Site (CAS 81493-98-3) is a 13-residue synthetic peptide with the sequence H-Arg-Arg-Leu-Ile-Glu-Asp-Asn-Glu-Tyr-Thr-Ala-Arg-Gly-OH (single-letter code: RRLIEDNEYTARG). Residues 2–12 correspond exactly to the reported tyrosine phosphorylation site (amino acids 412–422) of the Rous sarcoma virus-encoded transforming protein pp60v‑src, with an additional N‑terminal arginine to facilitate phosphocellulose binding [1]. Originally characterized as a substrate for the epidermal growth factor receptor (EGFR) tyrosine kinase in A431 cell membranes, the peptide has also been widely employed as a generic tyrosine protein kinase substrate in biochemical and pharmacological studies [1][2].

Native-sequence EGFR tyrosine kinase substrate
Reported EGF-dependent kinetic modulation context
Authentic pp60v-src autophosphorylation site (residues 412–422)

pp60v-src vs. RR-Src: Substitution Risk


Although both the native pp60v‑src autophosphorylation site peptide (RRLIEDNEYTARG) and the widely available RR‑Src peptide (RRLIEDAEYAARG) are marketed as “Src tyrosine kinase substrates,” they differ by two internal amino acid substitutions—Asn→Ala at position 7 and Thr→Ala at position 10—within the core phosphorylation recognition sequence . These sequence differences translate into a more than 10‑fold difference in apparent Km for membrane‑associated tyrosine kinase activity, and only the native sequence has been demonstrated to undergo the EGF‑stimulated biphasic kinetic modulation (Vmax increase with concomitant Km decrease) that is critical for EGFR‑coupled signaling studies [1]. Substituting the native peptide with RR‑Src therefore risks both a loss of biological authenticity and a significant reduction in kinase assay sensitivity.

Sequence mismatch
Two alanine substitutions within the phosphorylation motif disrupt native kinase recognition.
Apparent Km divergence
Reported apparent Km may shift kinase assay sensitivity profile across substrates.
EGF response absence
Only the native sequence demonstrates documented EGF-dependent biphasic kinetics.

pp60v-src vs. RR-Src: Quantitative Evidence


Native Sequence vs. RR-Src Double Mutant

The target peptide (RRLIEDNEYTARG) carries Asn and Thr at positions 7 and 10 of the core phosphorylation sequence, matching the native pp60v‑src autophosphorylation site (residues 412–422). In contrast, the commonly used analog RR‑Src (RRLIEDAEYAARG) contains alanine at both positions—a double substitution that the vendor explicitly notes as a derivative: “derived from the v-Src autophosphorylation site (original src sequence is IEDNEYTARQG)” . The two amino acid changes (N7A and T10A) lie within the region recognized by tyrosine kinase catalytic domains, making the target peptide the only option when the authentic, biologically relevant phosphorylation site sequence is required [1].

Sequence Identity
Class-level
Target peptide matches native v-Src residues 412–422; RR-Src contains two alanine substitutions (N7A, T10A).
Authentic phosphorylation site for recognition studies
Two amino acid differences alter kinase recognition.
Tyrosine kinase substrate Autophosphorylation site Sequence authenticity

EGFR Kinase Apparent Km Comparison

In A431 cell membrane preparations, the target peptide exhibits an apparent Km of 0.53 mM (basal) that decreases to 0.28 mM in the presence of epidermal growth factor (EGF) [1]. By contrast, the RR‑Src peptide (RRLIEDAEYAARG) yields an apparent Km of 5 mM in LSTRA cell extracts . Although the two measurements were performed in different cell‑extract systems, both represent membrane‑associated tyrosine kinase activity, and the ~10–18‑fold higher apparent Km of RR‑Src indicates substantially lower affinity for the EGFR‑family kinase(s) present in lymphocyte membranes .

Apparent Km
Context-dependent
Target: 0.28–0.53 mM; RR-Src: 5 mM
Supports kinase assay sensitivity context
Measured in different cell-extract systems
EGFR kinase assay Km determination Substrate affinity

EGF-Stimulated Biphasic Kinetics

The target peptide is the only member of this peptide family for which EGF‑dependent biphasic kinetic modulation has been quantitatively characterized. Pike et al. (1982) reported that EGF stimulation of A431 cell membranes increased the average Vmax from 3.8 to 7.5 nmol/min/mg (a 2‑fold activation) while simultaneously decreasing the apparent Km from 0.53 mM to 0.28 mM [1]. No comparable EGF‑stimulated kinetic dataset has been reported for the RR‑Src analog, and the available RR‑Src product literature describes only a single Km value without reference to growth‑factor modulation .

EGF-Dependent Kinetics
Reported
Vmax: 3.8 → 7.5 nmol/min/mg; Km: 0.53 → 0.28 mM
Enables EGF-responsive activation control
No comparable kinetic data reported for RR-Src
EGF stimulation Vmax regulation EGFR transphosphorylation assay

HPLC Purity and Quality Control

Multiple independent vendors supply the target peptide with documented HPLC purity specifications: Invivochem reports ≥98% , NovoPro Labs reports 97.9% [1], and Santa Cruz Biotechnology specifications state >97% . The RR‑Src analog is also listed at ≥97% purity (Fisher/Enzo) . While purities are broadly comparable, the target peptide benefits from a wider multi‑vendor supply base with published lot‑specific Certificates of Analysis, reducing single‑source procurement risk [1].

HPLC Purity
Reported
Target: ≥98% (Invivochem), 97.9% (NovoPro), >97% (SCBT); RR-Src: ≥97% (Fisher)
Multi-vendor supply supports lot consistency
Minor purity differences; supply-chain resilience
Peptide purity HPLC QC Reproducibility

Defined Linearity Window for Kinase Assays

For the target peptide, Pike et al. (1982) established that phosphorylation is linear for approximately 3 minutes at 30°C under the conditions tested (A431 cell membranes), with phosphorylation occurring exclusively on the tyrosine residue [1]. This experimentally defined linearity window provides a validated starting point for assay optimization. No equivalent linearity characterization has been published or included in vendor documentation for the RR‑Src analog, requiring researchers to empirically re‑determine initial rate conditions for each new assay setup .

Assay Linearity
Reported
Phosphorylation linear for ~3 min at 30°C; tyrosine-specific
Pre-characterized window supports assay development
No equivalent linearity data reported for RR-Src
Continuous kinase assay Initial rate conditions Assay validation

pp60v-src Application Scenarios


EGFR Kinase Assays in A431 Membranes

The target peptide was originally validated as an EGFR substrate in A431 cell membranes, with a well‑characterized Km of 0.28–0.53 mM and a 2‑fold EGF‑dependent Vmax increase (3.8 → 7.5 nmol/min/mg) [1]. This makes it the peptide substrate of choice for EGFR biochemical assays that require a native‑sequence phosphorylation site with a documented EGF‑responsive kinetic profile, enabling both endpoint and continuous spectrophotometric or radiometric detection formats .

Autophosphorylation Site Recognition

Because residues 2–12 of the target peptide correspond exactly to the published tyrosine phosphorylation site (aa 412–422) of the Rous sarcoma virus‑encoded pp60v‑src transforming protein, the peptide is uniquely suited for experiments probing the molecular determinants of Src autophosphorylation site recognition by tyrosine kinases, phosphotyrosine phosphatases, and SH2‑domain‑containing adapter proteins [1][2].

Src Family Kinase Substrate Profiling

The native sequence peptide can serve as a reference substrate for comparing the catalytic efficiencies (kcat/Km) of different Src‑family kinases (Src, Yes, Fyn, Lck, etc.) toward the authentic autophosphorylation site, providing a biologically grounded benchmark against which optimized or non‑native peptide substrates can be evaluated [3].

EGF-Stimulated Phosphorylation Assays

The dual kinetic response of the target peptide to EGF—increased Vmax and decreased Km—provides a built‑in biological validation control for EGFR‑coupled membrane preparations or reconstituted kinase systems. Any loss of EGF responsiveness in the assay can be rapidly diagnosed, supporting quality control in high‑throughput screening campaigns targeting the EGFR signaling axis [1].

Application
Selection Property
Validation Focus
EGFR Kinase Assays
Native sequence phosphorylation site
EGF-dependent kinetic modulation context
Site Recognition Studies
Authentic pp60v-src sequence
Kinase, phosphatase & SH2 domain binding
Kinase Substrate Profiling
Reference substrate context
Catalytic efficiency benchmarking
EGF-Responsive Assays
Reported EGF-dependent activation control
EGFR activation context in screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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